N-[2-BROMO-5-(2-METHYLPROPANAMIDO)PHENYL]BENZAMIDE
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Overview
Description
N-[2-BROMO-5-(2-METHYLPROPANAMIDO)PHENYL]BENZAMIDE is a chemical compound with a complex structure that includes a bromine atom, an amide group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-BROMO-5-(2-METHYLPROPANAMIDO)PHENYL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination of a suitable precursor, followed by amide formation through a reaction with 2-methylpropanamide. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[2-BROMO-5-(2-METHYLPROPANAMIDO)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form different brominated derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophilic reagents like sodium hydroxide or ammonia in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated phenyl derivatives, while reduction can produce amines.
Scientific Research Applications
N-[2-BROMO-5-(2-METHYLPROPANAMIDO)PHENYL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-[2-BROMO-5-(2-METHYLPROPANAMIDO)PHENYL]BENZAMIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and amide group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity in cancer cells or modulating receptor function in inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-methylpentanamide
- 2-Bromo-N,N-dimethylaniline
- 2-Bromo-N-ethylacetamide
Uniqueness
N-[2-BROMO-5-(2-METHYLPROPANAMIDO)PHENYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique profile of interactions with molecular targets, making it valuable for specific research applications.
Properties
IUPAC Name |
N-[2-bromo-5-(2-methylpropanoylamino)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2/c1-11(2)16(21)19-13-8-9-14(18)15(10-13)20-17(22)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEKNZHNUFQIAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)Br)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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